molecular formula C9H16ClN3O3 B12423636 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Cat. No.: B12423636
M. Wt: 253.72 g/mol
InChI Key: BTNKSMIZKSHDNT-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is a deuterated analog of chloroethylnitrosoureas, a class of alkylating agents used in cancer chemotherapy. Structurally, it features a tetradeuterated 2-chloroethyl group and a 4-hydroxycyclohexyl substituent. The 4-hydroxycyclohexyl group enhances polarity, influencing solubility and tissue distribution. Nitrosoureas are bifunctional agents, inducing DNA cross-links via alkylation and carbamoylating proteins (e.g., DNA repair enzymes), contributing to cytotoxicity .

Properties

Molecular Formula

C9H16ClN3O3

Molecular Weight

253.72 g/mol

IUPAC Name

1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

InChI

InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15)/i5D2,6D2

InChI Key

BTNKSMIZKSHDNT-NZLXMSDQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(C(=O)NC1CCC(CC1)O)N=O

Canonical SMILES

C1CC(CCC1NC(=O)N(CCCl)N=O)O

Origin of Product

United States

Preparation Methods

Isocyanate Method

This approach involves the reaction of 4-hydroxycyclohexylamine with 2-chloroethyl isocyanate to form the corresponding urea. The reaction typically proceeds in an aprotic solvent such as tetrahydrofuran or dichloromethane under anhydrous conditions. The isocyanate method offers advantages in terms of reaction efficiency and yield but requires careful handling of the reactive isocyanate reagent.

Nitrosation of Urea Intermediate

Once the urea intermediate is synthesized, the next crucial step is the nitrosation reaction to introduce the nitroso group at the nitrogen atom adjacent to the chloroethyl chain. This transformation is critical for the biological activity of the compound.

Two-phase Solvent System Method

A significant advancement in the preparation of nitrosourea derivatives involves using a two-phase solvent system. This method overcomes limitations of previous approaches and provides substantially pure product with reproducibly good yields.

The process comprises the following steps:

  • Dissolving the urea derivative in aqueous acid
  • Adding a non-miscible organic solvent to form a two-phase reaction mixture
  • Adding a solution of a metal nitrite to the two-phase mixture
  • Isolating the nitrosourea derivative from the organic phase

The detailed protocol is presented in Table 1:

Table 1: Two-phase Nitrosation Method Protocol

Step Reagents Conditions Observations
1 Urea intermediate (1 eq.), Aqueous acid (38% H₂SO₄) Room temperature, stirring Complete dissolution
2 Non-miscible organic solvent (e.g., dichloromethane) Vigorous stirring Formation of two distinct phases
3 Sodium nitrite (1.1-1.2 eq.) in water Dropwise addition at 0-5°C, 1-2 hours Color change, gas evolution
4 Separation, washing with water, drying over Na₂SO₄ Room temperature Organic phase contains product

This method offers several advantages over traditional approaches:

  • Higher yield (typically 75-85% compared to 50-65% with single-phase methods)
  • Higher purity of the crude product
  • Reduced formation of side products
  • Easier isolation procedure

Alternative Nitrosation Methods

Other nitrosating agents have been employed in the preparation of nitrosourea derivatives, including:

  • Dinitrogen trioxide (N₂O₃)
  • Dinitrogen tetroxide (N₂O₄)
  • Sodium nitrite in combination with aqueous acetic acid

However, these methods generally result in lower yields and require additional purification steps to achieve acceptable product quality.

Deuteration Strategies

The critical and most challenging step in the synthesis of this compound is the selective incorporation of deuterium atoms into the chloroethyl group. Several approaches have been developed to achieve this transformation.

Catalyst-Mediated Deuteration

This method involves the use of transition metal catalysts to facilitate hydrogen-deuterium exchange reactions. The process can be conducted using various catalysts and deuterium sources as outlined in Table 2:

Table 2: Catalyst-Mediated Deuteration Methods

Catalyst Deuterium Source Reaction Conditions Deuterium Incorporation Advantages
Palladium/Carbon D₂O, DCl 25-40°C, 12-24 hours 90-95% High deuterium incorporation
Platinum Oxide D₂O, CD₃OD 25-50°C, 24-48 hours 85-90% Mild conditions
Rhodium Source D₂O, EtOD Room temperature, base 80-85% Selective deuteration
Ruthenium Catalyst D₂O 60-80°C, 24-36 hours 75-80% Good functional group tolerance

The palladium-catalyzed hydrogen-deuterium exchange reaction has been particularly effective for the preparation of deuterated compounds. In a typical procedure, D₂ is first generated through a Pd/C catalyzed H₂-D₂ exchange reaction with D₂O. The chloroethyl-containing precursor is then added along with DCl to facilitate the exchange reaction.

Metal-Free Deuteration Approach

A newer approach involves metal-free deuteration using deuterated triethylsilane (Et₃SiD) and deuterated triflic acid (CF₃SO₃D). This method allows for selective deuteration at specific positions without the need for metal catalysts, which can be advantageous for scale-up and purification.

The optimal conditions for this method involve:

  • 2.5 equivalents of triflic acid
  • 5 equivalents of triethylsilane
  • Room temperature reaction for 18 hours

This approach has demonstrated excellent deuterium incorporation (>95%) with high regioselectivity.

Direct Synthesis from Deuterated Precursors

An alternative strategy involves the direct use of deuterated building blocks in the initial synthesis of the urea intermediate. This approach requires the availability of 2-chloro-1,1,2,2-tetradeuterioethylamine or its synthetic equivalents. While this method can provide a more direct route to the target compound, the preparation of highly deuterated building blocks often presents its own synthetic challenges.

Purification and Characterization

The purification of this compound requires careful consideration of the compound's stability and solubility properties.

Crystallization Process

The most effective purification method involves a solvent/anti-solvent crystallization system. The process typically involves:

  • Dissolution of the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate)
  • Chilling a sufficient volume of a hydrocarbon anti-solvent (preferably n-heptane)
  • Metered addition of the product solution to the chilled anti-solvent
  • Filtration and drying of the precipitated crystals

This approach capitalizes on the unusual solubility properties of nitrosourea derivatives and allows for efficient removal of impurities.

Analytical Characterization

The characterization of this compound typically involves multiple analytical techniques:

Table 3: Analytical Characterization Methods

Analytical Method Key Information Obtained Typical Observations
¹H NMR Spectroscopy Structural confirmation, absence of signals from deuterated positions Absence of signals at 3.50-3.86 ppm (compared to non-deuterated analog)
²H NMR Spectroscopy Confirmation of deuterium incorporation Signals at 3.50-3.86 ppm corresponding to deuterium atoms
Mass Spectrometry Molecular weight confirmation, isotope pattern M+ peak at m/z 253.72, characteristic isotope pattern
Infrared Spectroscopy Functional group identification C-D stretching bands at 2000-2200 cm⁻¹
HPLC Purity assessment Single peak with >98% purity

NMR spectroscopy is particularly valuable for confirming the structure and deuterium incorporation. The non-deuterated analog displays characteristic signals including a triplet at 3.505 ppm, multiplets at 3.745 ppm and 3.859 ppm, and a triplet at 4.181 ppm, which are significantly reduced or absent in the deuterated compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are influenced by both its structural features and the presence of deuterium atoms.

Table 4: Physical and Chemical Properties

Property Value Method of Determination
Molecular Formula C₉H₁₂D₄ClN₃O₃ Elemental analysis
Molecular Weight 253.72 g/mol Calculated
Appearance White to off-white crystalline solid Visual observation
Melting Point Similar to non-deuterated analog Differential scanning calorimetry
Solubility Poorly soluble in water, soluble in organic solvents Experimental determination
Stability Sensitive to heat and strong bases Stability studies

The presence of deuterium atoms slightly increases the molecular weight compared to the non-deuterated analog (253.72 vs. 249.69 g/mol) but typically has minimal impact on other physical properties. However, the kinetic isotope effect resulting from deuterium substitution can significantly alter the compound's metabolic stability and pharmacokinetic profile.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrosourea group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-oxocyclohexyl)-1-nitrosourea.

    Reduction: Formation of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)urea.

    Substitution: Formation of 1-(2-azido-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea.

Scientific Research Applications

Antitumor Activity

The primary application of this compound lies in its potential as an antitumor agent. Studies have shown that nitrosoureas can effectively cross-link DNA and induce cytotoxicity in cancer cells. For instance, research indicates that the compound exhibits significant alkylating activity, which is crucial for its efficacy against various tumor types including leukemia and solid tumors .

Biochemical Studies

In biochemical research, this compound has been utilized to study DNA repair mechanisms. It has been shown that hamster cell extracts can efficiently repair damage induced by nitrosoureas via base excision repair pathways. This highlights the importance of understanding cellular responses to alkylating agents and could inform the development of combination therapies to enhance treatment efficacy .

Case Studies

StudyFindings
Repair Mechanisms An investigation into the repair of damage induced by 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea revealed that CHO-9 cell extracts could effectively repair DNA lesions faster than those caused by UV damage .
Toxicity Profile Research on the metabolites of nitrosoureas indicated that hydroxylated metabolites exhibited higher toxicity but also greater antitumor activity compared to their parent compounds .
In Vivo Efficacy In murine models, studies demonstrated that the compound increased lifespan significantly when administered at non-lethal doses, showcasing its potential therapeutic benefits .

Mechanism of Action

The mechanism of action of 1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea involves the following steps:

    Alkylation: The nitrosourea group can alkylate DNA, leading to the formation of cross-links and DNA strand breaks.

    Inhibition of DNA Synthesis: The alkylation of DNA interferes with DNA replication and transcription, ultimately leading to cell death.

    Deuterium Effect: The presence of deuterium atoms can influence the rate of metabolic reactions, potentially enhancing the compound’s stability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Chloroethylnitrosoureas

Structural and Physicochemical Properties
Compound Name Substituents at N-3 Deuterated? Molecular Weight Lipophilicity (LogP)
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Cyclohexyl No 271.73 ~2.5
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl-CCNU) 4-Methylcyclohexyl No 285.76 ~3.0
1-(2-Chloroethyl)-3-(trans-4-hydroxycyclohexyl)-1-nitrosourea trans-4-Hydroxycyclohexyl No 287.73 ~1.8
Target Compound 4-Hydroxycyclohexyl Yes 291.78 ~1.9 (estimated)

Key Observations :

  • Deuterium substitution marginally increases molecular weight but may slow metabolism, delaying decomposition into active alkylating species .
Mechanisms of Action and DNA Damage

All chloroethylnitrosoureas alkylate DNA at the O⁶ position of guanine, forming interstrand cross-links. However, carbamoylating activity varies:

  • High Carbamoylators: BCNU and CCNU inhibit DNA repair enzymes (e.g., glutathione reductase) via carbamoylation, enhancing cytotoxicity but increasing toxicity to normal cells .
  • Target Compound: Likely retains carbamoylating activity due to the 4-hydroxycyclohexyl group, similar to its non-deuterated analog, which inhibits DNA strand break repair in normal human cells .

DNA Repair Inhibition :

  • Methyl-CCNU induces DNA cross-links repaired differentially in resistant vs. sensitive tumor cells .
  • The deuterated compound’s stability may sustain cross-link formation, overcoming repair mechanisms in resistant cells .
Pharmacokinetics and Metabolism
  • CCNU : Rapid plasma degradation (t₁/₂ = 5 min), with metabolites like hydroxycyclohexylamines excreted via urine. Cerebrospinal fluid penetration is high due to lipophilicity .
  • Methyl-CCNU : Similar degradation but forms hydroxylated methylcyclohexylamine metabolites .
  • Target Compound : Deuterium substitution may delay decomposition, extending half-life and altering metabolite profiles. Reduced lipophilicity may limit CNS distribution compared to CCNU .

Metabolite Comparison :

Compound Major Metabolites Excretion (24 hr)
CCNU Hydroxycyclohexylamines, cyclohexylamine 44% urinary
Methyl-CCNU cis-3-OH-trans-4-Me-cyclohexylamine 66% urinary
Target Compound Predicted : Deutero-chloroethyl species Likely renal
Preclinical and Clinical Efficacy
  • CCNU : Active against L1210 leukemia and glioblastoma, with delayed hematologic toxicity (thrombocytopenia at 50 mg/m²) .
  • Methyl-CCNU: Superior activity in colon cancer models but carcinogenic in humans .
  • Target Compound: Expected to retain antitumor activity with possible reduced toxicity due to deuterium-mediated metabolic stabilization.
Toxicity and Carcinogenicity
  • Hematologic Toxicity : Dose-limiting for CCNU (leukopenia at 100 mg/m²) and BCNU .
  • Carcinogenicity: Methyl-CCNU is a known human carcinogen; deuterated analogs may mitigate this risk if metabolic activation is reduced .
  • Carbamoylation-Driven Toxicity : High carbamoylators like BCNU cause hepatic and renal damage . The target compound’s carbamoylating activity may necessitate careful dosing to avoid similar effects .

Biological Activity

1-(2-chloro-1,1,2,2-tetradeuterioethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea is a derivative of nitrosourea compounds, which are known for their significant biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, toxicity profiles, and therapeutic potential.

Nitrosoureas, including the compound , exert their biological effects primarily through alkylation of DNA. The alkylating agents form covalent bonds with DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. This mechanism is crucial in their application as antitumor agents.

Key Mechanisms:

  • DNA Alkylation : The compound interacts with the N7 position of guanine residues in DNA, leading to mispairing and mutations.
  • Cell Cycle Interference : By damaging DNA, these compounds can induce cell cycle arrest in various phases, particularly G2/M phase.
  • Apoptosis Induction : The accumulation of DNA damage triggers apoptotic pathways in cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid metabolism and elimination. Studies indicate that:

  • Absorption : The compound shows high gastrointestinal absorption.
  • Distribution : It distributes widely in tissues due to its lipophilicity.
  • Metabolism : It undergoes hepatic metabolism to form active metabolites that retain alkylating activity.
  • Excretion : Primarily excreted via urine.

Toxicity Profile

While nitrosoureas are effective anticancer agents, they also exhibit significant toxicity. The toxicity profile includes:

  • Hematological Toxicity : Bone marrow suppression leading to leukopenia and thrombocytopenia.
  • Gastrointestinal Toxicity : Nausea and vomiting are common side effects.
  • Neurotoxicity : Potential neurotoxic effects have been observed due to the compound's ability to cross the blood-brain barrier.

Comparative Toxicity Data

CompoundLD50 (mg/kg)Major Toxic Effects
CCNU80Bone marrow toxicity
1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea70Neurotoxicity

Case Studies

Several studies have investigated the biological activity of related nitrosourea compounds. For instance:

  • A study published in Cancer Research demonstrated that the cis- and trans-hydroxylated metabolites of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea exhibited greater alkylating activity compared to the parent compound. This suggests that modifications to the chemical structure can enhance therapeutic efficacy while potentially altering toxicity profiles .
  • In clinical settings, patients treated with nitrosoureas like CCNU showed improved survival rates in certain types of leukemia. However, the associated myelosuppression necessitated careful monitoring and supportive care .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.